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Compound of Interest

Compound Name: AZD5213

Cat. No.: B605768 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on utilizing AZD5213, a selective histamine H3

(H3) receptor antagonist, with a focus on adjusting dosing to achieve desired diurnal receptor

occupancy patterns.

Frequently Asked Questions (FAQs)
Q1: What is AZD5213 and what is its primary mechanism of action?

A1: AZD5213 is a potent and selective antagonist and inverse agonist of the histamine H3

receptor.[1][2] The H3 receptor is primarily found in the central nervous system and acts as a

presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters. By

blocking this receptor, AZD5213 increases the release of histamine, as well as other

neurotransmitters like acetylcholine, dopamine, and norepinephrine, which are involved in

cognitive processes and wakefulness.[1]

Q2: What is the rationale for adjusting AZD5213 dosing for diurnal receptor occupancy?

A2: The histaminergic system exhibits a distinct circadian rhythm, with higher activity during the

day (in humans) to promote wakefulness and lower activity at night to facilitate sleep.[1]

Prolonged high occupancy of H3 receptors, especially during the night, has been associated

with sleep disturbances.[1][3] AZD5213 was specifically designed with a short half-life of

approximately 5 hours to allow for high receptor occupancy during the daytime for therapeutic

effect, and low receptor occupancy at night to minimize sleep-related side effects.[1][2][4]
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Adjusting the dosing regimen is therefore critical to align with the natural diurnal rhythm of the

histamine system.

Q3: What is the recommended method for assessing H3 receptor occupancy of AZD5213 in

vivo?

A3: The gold standard for in vivo quantification of H3 receptor occupancy of AZD5213 in the

human brain is Positron Emission Tomography (PET) imaging.[1] The recommended

radioligand for this purpose is [11C]GSK189254, a selective H3 receptor antagonist.[1]

Q4: What is the relationship between AZD5213 dose, plasma concentration, and H3 receptor

occupancy?

A4: AZD5213 demonstrates a clear dose- and concentration-dependent occupancy of H3

receptors.[1][2][4] Studies have shown that receptor occupancy can range from 16% to 90%

with single doses of 0.05 mg to 30 mg.[1][4] The plasma concentration required to occupy 50%

of the available H3 receptors (Ki,pl) has been determined to be 1.14 nmol/l.[1][4]

Troubleshooting Guides
This section addresses specific issues that researchers may encounter during experiments

involving AZD5213 and H3 receptor occupancy studies.
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Issue Potential Cause(s) Recommended Solution(s)

Unexpectedly low H3 receptor

occupancy despite adequate

dosing.

1. Timing of PET scan: The

PET scan may have been

conducted too long after

Cmax, when plasma

concentrations have

significantly declined. 2.

Individual variability in

pharmacokinetics: Differences

in metabolism and clearance

can lead to lower than

expected plasma

concentrations. 3. Issues with

radioligand: Low specific

activity of [11C]GSK189254

can lead to a "tracer mass

dose effect," where the

radioligand itself occupies a

significant fraction of receptors,

underestimating the

occupancy by AZD5213.

1. Optimize PET scan timing:

Conduct the PET scan at the

expected time of peak plasma

concentration (Tmax) of

AZD5213. 2. Measure plasma

concentrations: Correlate

receptor occupancy with actual

plasma concentrations of

AZD5213 for each subject. 3.

Ensure high specific activity of

radioligand: The synthesis of

[11C]GSK189254 should be

optimized to produce a high

specific activity, minimizing the

injected mass of the

radioligand.

Difficulty in achieving low

nocturnal H3 receptor

occupancy.

1. Dosing regimen: The dose

and/or frequency of

administration may be too

high, leading to sustained

plasma concentrations above

the threshold for significant

receptor occupancy. 2. Slower

than expected clearance:

Individual patient factors could

lead to a longer half-life of

AZD5213.

1. Adjust dosing: Reduce the

dose or switch to a once-daily

morning administration

schedule to allow for sufficient

clearance before nighttime. 2.

Pharmacokinetic monitoring:

Conduct pharmacokinetic

studies to determine the

individual's clearance rate and

adjust the dosing regimen

accordingly.

High variability in receptor

occupancy data between

subjects.

1. Physiological differences:

Natural variations in H3

receptor density and individual

pharmacokinetics. 2. PET data

1. Increase sample size: A

larger cohort can help to

account for inter-individual

variability. 2. Standardize
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analysis methodology:

Inconsistent application of

regions of interest (ROIs) or

different modeling approaches.

3. Misalignment of PET/CT

images: Inaccurate attenuation

correction due to patient

movement can introduce

variability.

analysis protocol: Use a

consistent and validated

protocol for ROI delineation

and data analysis, such as the

Lassen plot for calculating

receptor occupancy. 3.

Minimize patient motion: Use

head restraints and clear

instructions to the subject to

minimize movement during the

scan.

Sleep disturbances reported in

study subjects.

1. High nocturnal receptor

occupancy: The primary

mechanism-based side effect

of H3 receptor antagonists.

1. Confirm low nighttime

occupancy: If possible,

conduct PET scans or take

plasma samples during the

night to confirm that receptor

occupancy is low. 2. Adjust

dosing strategy: Lower the

dose or ensure morning-only

administration to align with the

desired diurnal occupancy

profile.

Data Presentation
AZD5213 Pharmacokinetic and Pharmacodynamic
Parameters
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Parameter Value Reference

Mechanism of Action

Selective Histamine H3

Receptor Antagonist/Inverse

Agonist

[1][2]

Half-life (t½) ~5 hours [1][4]

Plasma Affinity Constant (Ki,pl) 1.14 nmol/l [1][4]

Dose Range for 16-90%

Receptor Occupancy
0.05 - 30 mg (single dose) [1][4]

Experimental Protocols
Protocol for H3 Receptor Occupancy Measurement
using [11C]GSK189254 PET
1. Subject Preparation:

Subjects should fast for at least 4 hours prior to the PET scan.

A venous catheter should be inserted for radioligand injection and another for arterial blood

sampling.

2. AZD5213 Administration:

Administer the specified dose of AZD5213 orally at a predetermined time before the PET

scan to target either peak (daytime) or trough (nighttime) receptor occupancy.

3. PET Scan Procedure:

A dynamic PET scan of the brain is performed for 90 minutes following a bolus injection of

[11C]GSK189254.

Arterial blood samples are collected throughout the scan to measure the concentration of the

parent radioligand in plasma.

4. Data Analysis:
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Brain regions of interest (ROIs) are delineated on co-registered MRI images.

The total distribution volume (VT) of [11C]GSK189254 in each ROI is calculated using

appropriate kinetic modeling of the PET data and the arterial input function.

H3 receptor occupancy (H3RO) is calculated using the Lassen plot method, which relates

the reduction in VT after AZD5213 administration to the baseline VT. The formula for

calculating occupancy is:

% Occupancy = (1 - (VT_postdose / VT_baseline)) * 100
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Caption: Mechanism of action of AZD5213.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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receptor-occupancy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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